3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining an oxolane ring, a pyridine ring, and a propan-1-amine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the oxolane ring.
Formation of the Propan-1-amine Group: The propan-1-amine group is attached through a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions (temperature, solvent).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Oxolan-3-yl)-1-(pyridin-2-yl)propan-1-amine dihydrochloride: Similar structure but with a pyridin-2-yl group.
3-(Oxolan-3-yl)-1-(pyridin-4-yl)propan-1-amine dihydrochloride: Similar structure but with a pyridin-4-yl group.
Uniqueness
3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C12H20Cl2N2O |
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Molecular Weight |
279.20 g/mol |
IUPAC Name |
3-(oxolan-3-yl)-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-12(11-2-1-6-14-8-11)4-3-10-5-7-15-9-10;;/h1-2,6,8,10,12H,3-5,7,9,13H2;2*1H |
InChI Key |
GPCYBQSDEZOIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCC(C2=CN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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